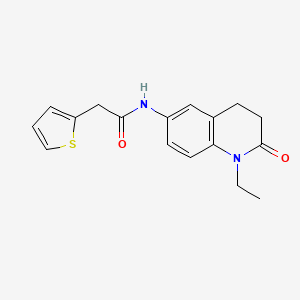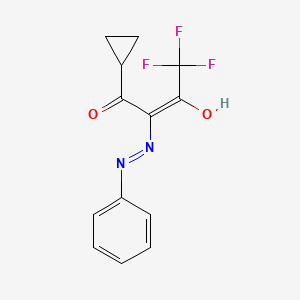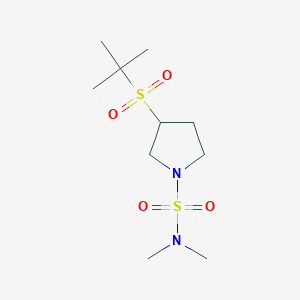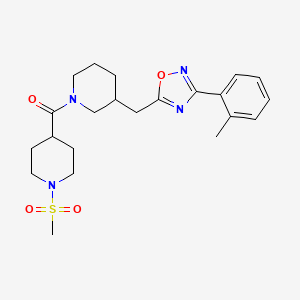
N1-(4-fluorophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Application in Imaging Studies
The compound's relevance to scientific research primarily involves its potential in medical imaging, particularly in positron emission tomography (PET) to study brain receptors. For example, the synthesis of radiolabeled compounds, including those with structural similarities to N1-(4-fluorophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide, has demonstrated feasibility for studying cannabinoid receptors in the brain. This is evidenced by the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F] NIDA-42033) with potential as a radiotracer for CB1 cannabinoid receptors, highlighting its use in neurological research and the development of diagnostic tools for neurodegenerative diseases (Katoch-Rouse & Horti, 2003).
Antiallergy and Anticancer Applications
The chemical's structure has been explored for potential antiallergy and anticancer applications. Analogues similar to this compound have demonstrated potent activity in assays designed to detect compounds with antiallergic activity. For instance, 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl] propoxy]-3-methoxyphenyl]ethanone showed more potent activity than established antiallergy drugs in the passive foot anaphylaxis assay, an IgE-mediated model (Walsh, Franzyshen, & Yanni, 1989). Furthermore, derivatives have been synthesized and evaluated as anticancer agents, with some showing promising activity against cancer cell lines, underscoring the potential of such compounds in oncological research (Rehman et al., 2018).
Neuropharmacological Research
Compounds structurally related to N1-(4-fluorophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide have been investigated for their neuropharmacological properties. Studies have explored their potential as ligands for various neurotransmitter receptors and transporters, indicating possible applications in understanding and treating psychiatric and neurological disorders. For instance, analogues showing high affinity for dopamine transporters suggest utility in addiction studies and the development of treatments for cocaine dependence (Dutta, Xu, & Reith, 1998).
Development of Diagnostic and Therapeutic Agents
The exploration of this compound and its analogues extends to the development of diagnostic agents and therapeutics. Radiolabeled analogues for PET imaging of serotonin 5-HT(1A) receptors have been synthesized, offering tools for diagnosing and studying neuropsychiatric disorders (García et al., 2014). Additionally, its derivatives have been assessed as enzyme inhibitors with potential therapeutic applications in inflammation and cancer, further demonstrating the chemical's versatility in drug development (Venkatesan et al., 2004).
Propiedades
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-31-19-9-11-20(12-10-19)32(29,30)26-15-3-2-4-18(26)13-14-24-21(27)22(28)25-17-7-5-16(23)6-8-17/h5-12,18H,2-4,13-15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHPCCWBFXZQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile](/img/structure/B2811388.png)
![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2811389.png)



![4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2811393.png)
![Oxolan-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2811400.png)
![Methyl 2-(4-(tert-butyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2811401.png)




![1-Benzyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2811408.png)